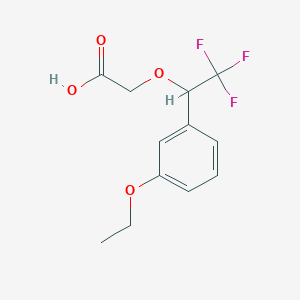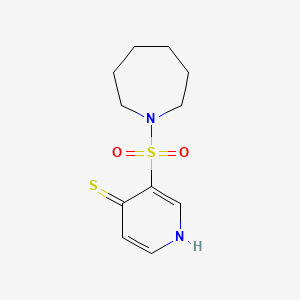
3-(Azepan-1-ylsulfonyl)pyridine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azepan-1-ylsulfonyl)pyridine-4-thiol is a pyridine derivative with the molecular formula C11H16N2O2S2 and a molecular weight of 272.39 g/mol This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a thiol group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylsulfonyl)pyridine-4-thiol typically involves the reaction of pyridine derivatives with azepane and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The thiol group is introduced through a subsequent reaction with a thiolating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azepan-1-ylsulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(Azepan-1-ylsulfonyl)pyridine-4-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(Azepan-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and thiol groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Azepan-1-ylsulfonyl)pyridin-4-ol: Similar structure but with a hydroxyl group instead of a thiol group.
3-(Piperidin-1-ylsulfonyl)pyridine-4-thiol: Contains a piperidine ring instead of an azepane ring.
Uniqueness
3-(Azepan-1-ylsulfonyl)pyridine-4-thiol is unique due to the presence of both the azepane ring and the thiol group, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C11H16N2O2S2 |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
3-(azepan-1-ylsulfonyl)-1H-pyridine-4-thione |
InChI |
InChI=1S/C11H16N2O2S2/c14-17(15,11-9-12-6-5-10(11)16)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,16) |
Clé InChI |
DSPIHAMVWRRIAX-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)C2=CNC=CC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


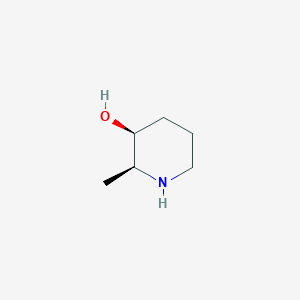
![5-chloro-3-(3-fluorophenyl)-2-[(2S,4S)-4-fluoropyrrolidin-2-yl]pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12996578.png)
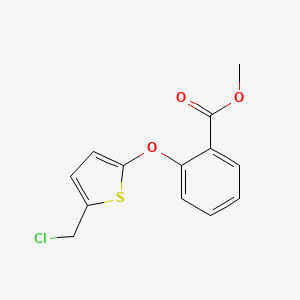
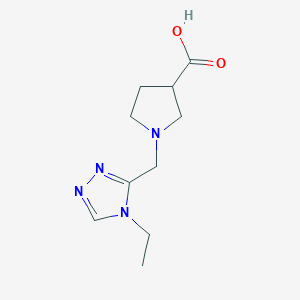
![4-(Furan-2-yl)-2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12996603.png)
![Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B12996616.png)
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12996622.png)

![4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)aniline dihydrochloride](/img/structure/B12996630.png)
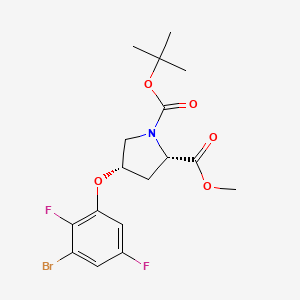
![2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12996642.png)
![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12996652.png)

